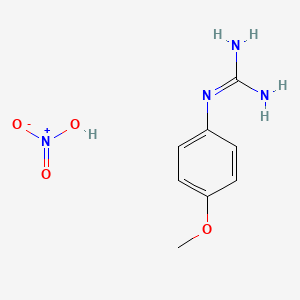
2,7-二甲基-3,4-二氢-2H-1,4-苯并噁嗪
描述
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound with the molecular formula C10H13NO. It is part of the benzoxazine family, which is known for its diverse applications in various fields, including materials science and pharmaceuticals .
科学研究应用
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as polymers and resins.
作用机制
Target of Action
The primary targets of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine are pancreatic β-cell KATP channels and vascular smooth muscle cells . The compound acts as an inhibitor of insulin release and a relaxant of vascular smooth muscle .
Mode of Action
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine interacts with its targets by opening the pancreatic β-cell KATP channels . It is less active as an inhibitor of glucose-induced insulin release compared to its chroman counterparts . On vascular smooth muscle cells, it mainly behaves as a calcium entry blocker .
Biochemical Pathways
The compound affects the biochemical pathways related to insulin release and muscle relaxation . By opening the KATP channels, it inhibits the release of insulin from pancreatic β-cells . In vascular smooth muscle cells, it blocks the entry of calcium, leading to muscle relaxation .
Result of Action
The molecular and cellular effects of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine’s action include the inhibition of insulin release from pancreatic β-cells and the relaxation of vascular smooth muscle cells . These effects are due to its interaction with the KATP channels and its role as a calcium entry blocker .
Action Environment
The action, efficacy, and stability of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be influenced by various environmental factors. For instance, the compound’s myorelaxant activity was characterized on rat aortic rings precontracted by 30 mM KCl in the presence of glibenclamide (10 μM) or precontracted by 80 mM extracellular KCl . This suggests that the compound’s action can be influenced by the concentration of extracellular potassium ions .
生化分析
Biochemical Properties
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with glucose-induced insulin release mechanisms, although it is less active as an inhibitor compared to its chroman counterparts . Additionally, some derivatives of benzoxazines exhibit pronounced myorelaxant activity .
Cellular Effects
The effects of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, certain benzoxazine derivatives have been shown to inhibit COX-1 and COX-2 enzymes, impacting inflammatory responses . Moreover, its myorelaxant activity suggests an influence on calcium entry in vascular smooth muscle cells .
Molecular Mechanism
At the molecular level, 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine exerts its effects through various mechanisms. It acts as a calcium entry blocker in vascular smooth muscle cells, which contributes to its myorelaxant properties . Additionally, it interacts with specific binding sites on enzymes, leading to inhibition or activation of their activity. These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that certain benzoxazine derivatives maintain their activity over extended periods, while others may degrade and lose efficacy . Understanding these temporal effects is essential for optimizing experimental conditions and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as myorelaxation and anti-inflammatory properties. At higher doses, it could potentially cause toxic or adverse effects. For instance, certain benzoxazine derivatives have shown dose-dependent inhibition of COX-1 and COX-2 enzymes . Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing risks.
Metabolic Pathways
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and designing effective therapeutic strategies .
Transport and Distribution
The transport and distribution of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation in different tissues can impact its efficacy and potential side effects. Studies on its transport mechanisms provide insights into its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is an important factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence its interactions with other biomolecules and its overall biological effects. Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,7-dimethylphenol with formaldehyde and an amine, followed by cyclization to form the benzoxazine ring .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
相似化合物的比较
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Known for its biological activities, including as a pancreatic β-cell KATP channel opener.
3,4-Dihydro-2H-1,4-benzoxazine: Another member of the benzoxazine family with different substituents and properties.
Uniqueness: 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain applications where other benzoxazines may not be as effective .
属性
IUPAC Name |
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQVNUTYQGTWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264455 | |
| Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58960-12-6 | |
| Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58960-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392489.png)

![5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1392491.png)
![Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate](/img/structure/B1392492.png)
![(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392493.png)

![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid](/img/structure/B1392498.png)

![1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392502.png)
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1392504.png)



![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)
